An In-depth Technical Guide to the Mechanism of Action of CP-339818 on Kv1.3 Channels
An In-depth Technical Guide to the Mechanism of Action of CP-339818 on Kv1.3 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanism by which CP-339818, a non-peptide small molecule, inhibits the voltage-gated potassium channel Kv1.3. Understanding this interaction is crucial for the development of novel immunomodulatory therapies targeting T-cell mediated autoimmune diseases.
Core Mechanism of Action
CP-339818 acts as a potent and selective blocker of the Kv1.3 channel, a key regulator of T-lymphocyte activation. The primary mechanism of action is a state-dependent blockade, where the compound exhibits a strong preference for the C-type inactivated conformation of the channel.[1] This use-dependent inhibition means that the blocking effect is more pronounced when the channel is frequently activated, a characteristic of chronically activated effector memory T-cells implicated in autoimmune disorders.
The binding of CP-339818 is extracellular, occurring at the outer vestibule of the channel pore with a 1:1 stoichiometry.[1] Evidence suggests that a large lipophilic group at the N1 position of the 1-benzyl-4-pentylimino-1,4-dihydroquinoline structure is essential for its high-affinity binding and potent inhibitory activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of CP-339818's interaction with Kv1.3 and other ion channels.
| Parameter | Value | Channel | Cell Type | Reference |
| IC50 | ~200 nM | Kv1.3 | Human T-lymphocytes | [1] |
| Stoichiometry | 1:1 | Kv1.3 | Human T-lymphocytes | [1] |
| Channel | Potency of CP-339818 Blockade | Reference |
| Kv1.3 | High (IC50 ~200 nM) | [1] |
| Kv1.4 | High | [1] |
| Kv1.1 | Significantly weaker | [1] |
| Kv1.2 | Significantly weaker | [1] |
| Kv1.5 | Significantly weaker | [1] |
| Kv1.6 | Significantly weaker | [1] |
| Kv3.1-4 | Significantly weaker | [1] |
| Kv4.2 | Significantly weaker | [1] |
| ICRAC | No effect | [1] |
| Intermediate-conductance K(Ca) | No effect | [1] |
Experimental Protocols
Electrophysiological Recording of Kv1.3 Channel Inhibition
Objective: To measure the inhibitory effect of CP-339818 on Kv1.3 currents using the whole-cell patch-clamp technique.
Cell Preparation:
-
Human T-lymphocytes or a stable cell line expressing human Kv1.3 (e.g., Ltk- cells) are used.
-
Cells are cultured under standard conditions and harvested for electrophysiological recordings.
Solutions:
-
Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2; pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at -80 mV.
-
To elicit Kv1.3 currents, apply depolarizing voltage steps to +40 mV for 200-500 ms.
-
To study use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1 Hz).
-
Perfuse the bath with varying concentrations of CP-339818 to determine the dose-response relationship.
-
To investigate the state-dependence, vary the duration and frequency of the depolarizing pulses to modulate the proportion of channels in the open and inactivated states.
Competitive Radioligand Binding Assay
Objective: To determine the binding site and affinity of CP-339818 by assessing its ability to compete with a known radiolabeled Kv1.3 blocker, such as ¹²⁵I-charybdotoxin.
Methodology:
-
Prepare membrane fractions from cells expressing a high density of Kv1.3 channels.
-
Incubate the membrane preparations with a fixed concentration of ¹²⁵I-charybdotoxin.
-
Add increasing concentrations of unlabeled CP-339818 to the incubation mixture.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound ¹²⁵I-charybdotoxin using a gamma counter.
-
The concentration of CP-339818 that inhibits 50% of the specific binding of ¹²⁵I-charybdotoxin (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
T-Cell Proliferation Assay
Objective: To assess the functional consequence of Kv1.3 blockade by CP-339818 on T-cell activation and proliferation.
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and purify T-lymphocytes.
-
Culture the T-cells in a 96-well plate.
-
Stimulate the T-cells with a mitogen (e.g., phytohemagglutinin (PHA)) or with anti-CD3/anti-CD28 antibodies to induce activation and proliferation.
-
Treat the cells with varying concentrations of CP-339818.
-
After a defined incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as:
-
[³H]-thymidine incorporation: Add [³H]-thymidine for the final 18-24 hours of culture and measure its incorporation into newly synthesized DNA.
-
CFSE staining: Label cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation and measure the dilution of the dye by flow cytometry as cells divide.
-
-
The concentration of CP-339818 that inhibits 50% of the mitogen-induced proliferation is determined.
Visualizations

